molecular formula C16H22ClO3P B15166372 Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate CAS No. 639516-94-2

Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate

Cat. No.: B15166372
CAS No.: 639516-94-2
M. Wt: 328.77 g/mol
InChI Key: DZXOIWGIYBQTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring substituted with a chloro and a hex-1-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under conditions that promote the formation of the phosphonate ester. A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the aryl halide is reacted with diethyl phosphite in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other materials.

Mechanism of Action

The mechanism of action of diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the phosphonate and the enzyme’s active site, blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [5-chloro-2-(phenyl)phenyl]phosphonate
  • Diethyl [5-chloro-2-(prop-1-yn-1-yl)phenyl]phosphonate
  • Diethyl [5-chloro-2-(but-1-yn-1-yl)phenyl]phosphonate

Uniqueness

Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate is unique due to the presence of the hex-1-yn-1-yl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and influences its behavior in chemical reactions and biological interactions.

Properties

CAS No.

639516-94-2

Molecular Formula

C16H22ClO3P

Molecular Weight

328.77 g/mol

IUPAC Name

4-chloro-2-diethoxyphosphoryl-1-hex-1-ynylbenzene

InChI

InChI=1S/C16H22ClO3P/c1-4-7-8-9-10-14-11-12-15(17)13-16(14)21(18,19-5-2)20-6-3/h11-13H,4-8H2,1-3H3

InChI Key

DZXOIWGIYBQTRP-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=C(C=C(C=C1)Cl)P(=O)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.